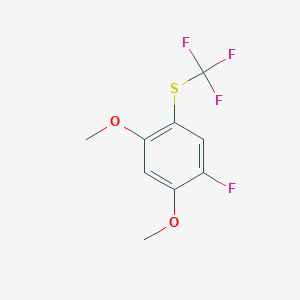
1,5-Dimethoxy-2-fluoro-4-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethoxy-2-fluoro-4-(trifluoromethylthio)benzene is an organic compound with the molecular formula C9H8F4O2S It is a derivative of benzene, characterized by the presence of methoxy, fluoro, and trifluoromethylthio groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethoxy-2-fluoro-4-(trifluoromethylthio)benzene typically involves the introduction of the trifluoromethylthio group into a benzene ring substituted with methoxy and fluoro groups. One common method involves the reaction of 1,5-dimethoxy-2-fluorobenzene with trifluoromethylthiolating agents under specific conditions. For example, the use of trifluoromethylthiolating reagents such as trifluoromethylthio anion (CF3S-) in the presence of a base can facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dimethoxy-2-fluoro-4-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylthio group can be replaced by other nucleophiles.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or acids, while reduction reactions can target the fluoro or trifluoromethylthio groups.
Coupling Reactions: The benzene ring can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution reactions can introduce new functional groups into the benzene ring.
Applications De Recherche Scientifique
1,5-Dimethoxy-2-fluoro-4-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound’s fluorine and trifluoromethylthio groups can enhance the biological activity of molecules, making it useful in the design of bioactive compounds.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.
Mécanisme D'action
The mechanism of action of 1,5-Dimethoxy-2-fluoro-4-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group, in particular, can enhance the compound’s lipophilicity and electron-withdrawing properties, affecting its binding affinity and reactivity. The methoxy and fluoro groups can also influence the compound’s overall stability and reactivity in biological and chemical systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimethoxy-4-(3-fluoro-2-propenyl)benzene: A fluorine analog of methyl eugenol with similar structural features but different functional groups.
1,3-Dimethoxy-4-fluoro-2-(trifluoromethylthio)benzene: A compound with similar substituents but different positions on the benzene ring.
Uniqueness
1,5-Dimethoxy-2-fluoro-4-(trifluoromethylthio)benzene is unique due to the specific arrangement of its substituents, which confer distinct chemical and physical properties. The presence of both methoxy and trifluoromethylthio groups enhances its potential for diverse applications in various fields, making it a valuable compound for scientific research and industrial use .
Propriétés
Formule moléculaire |
C9H8F4O2S |
|---|---|
Poids moléculaire |
256.22 g/mol |
Nom IUPAC |
1-fluoro-2,4-dimethoxy-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H8F4O2S/c1-14-6-4-7(15-2)8(3-5(6)10)16-9(11,12)13/h3-4H,1-2H3 |
Clé InChI |
DWXRQFOKXXHEFW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1F)SC(F)(F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


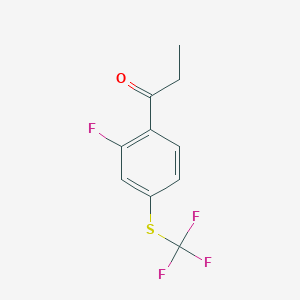
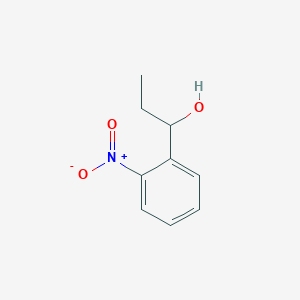


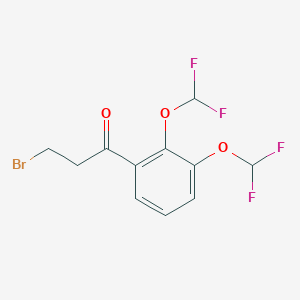
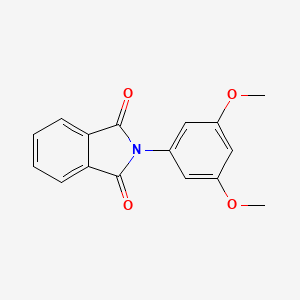
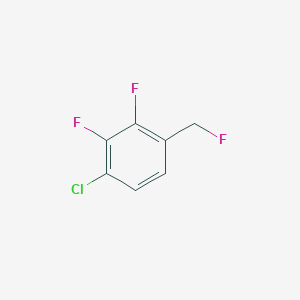
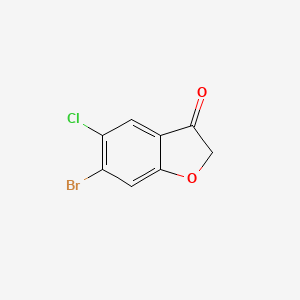
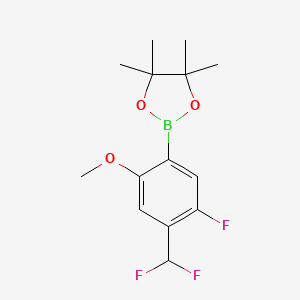
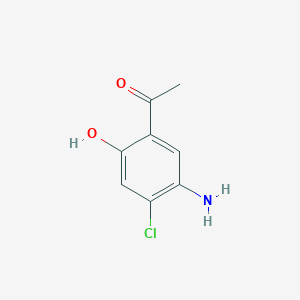

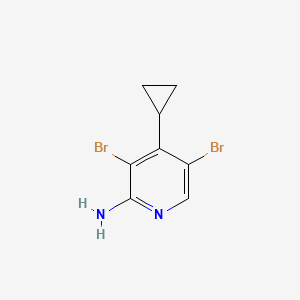

![1-[2-(Methylsulfanyl)ethoxy]-2,4-dinitrobenzene](/img/structure/B14057344.png)
